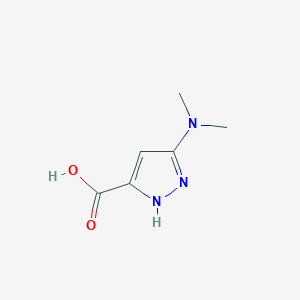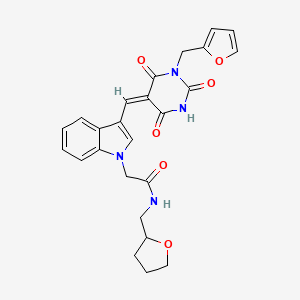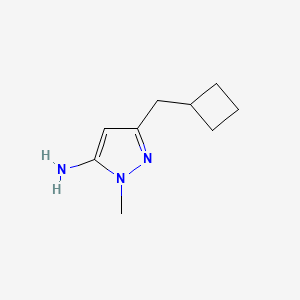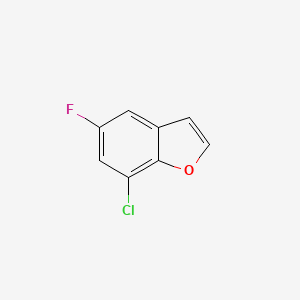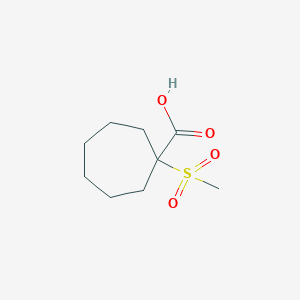
5-Amino-3-bromo-1-(3-chloro-2-methylprop-2-en-1-yl)-1,2-dihydropyridin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-3-bromo-1-(3-chloro-2-methylprop-2-en-1-yl)-1,2-dihydropyridin-2-one is a complex organic compound that belongs to the class of pyridinones. This compound is characterized by the presence of multiple functional groups, including an amino group, a bromo group, a chloro group, and a methyl group. The unique arrangement of these groups imparts distinct chemical properties to the compound, making it of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-bromo-1-(3-chloro-2-methylprop-2-en-1-yl)-1,2-dihydropyridin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridinone Ring: The initial step involves the formation of the pyridinone ring through a cyclization reaction. This can be achieved by reacting a suitable precursor, such as a β-keto ester, with an amine under acidic or basic conditions.
Introduction of the Bromo Group: The bromo group can be introduced via bromination using reagents like bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Addition of the Chloro and Methyl Groups: The chloro and methyl groups can be introduced through a halogenation reaction followed by alkylation. This can be achieved using reagents like thionyl chloride and methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
5-Amino-3-bromo-1-(3-chloro-2-methylprop-2-en-1-yl)-1,2-dihydropyridin-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The amino, bromo, and chloro groups can participate in nucleophilic substitution reactions, leading to the formation of new compounds with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of new derivatives with substituted functional groups.
Aplicaciones Científicas De Investigación
5-Amino-3-bromo-1-(3-chloro-2-methylprop-2-en-1-yl)-1,2-dihydropyridin-2-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-Amino-3-bromo-1-(3-chloro-2-methylprop-2-en-1-yl)-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparación Con Compuestos Similares
Similar Compounds
5-Amino-3-bromo-1-(3-chloro-2-methylprop-2-en-1-yl)-1,2-dihydropyridin-2-one: Unique due to the specific arrangement of functional groups.
5-Amino-3-bromo-1-(3-chloro-2-methylprop-2-en-1-yl)-1,2-dihydropyridin-2-thione: Similar structure but with a thione group instead of a ketone.
5-Amino-3-bromo-1-(3-chloro-2-methylprop-2-en-1-yl)-1,2-dihydropyridin-2-amine: Similar structure but with an amine group instead of a ketone.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C9H10BrClN2O |
|---|---|
Peso molecular |
277.54 g/mol |
Nombre IUPAC |
5-amino-3-bromo-1-[(E)-3-chloro-2-methylprop-2-enyl]pyridin-2-one |
InChI |
InChI=1S/C9H10BrClN2O/c1-6(3-11)4-13-5-7(12)2-8(10)9(13)14/h2-3,5H,4,12H2,1H3/b6-3+ |
Clave InChI |
DXRLKFPHLCAPNJ-ZZXKWVIFSA-N |
SMILES isomérico |
C/C(=C\Cl)/CN1C=C(C=C(C1=O)Br)N |
SMILES canónico |
CC(=CCl)CN1C=C(C=C(C1=O)Br)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





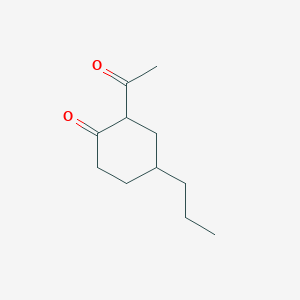
![4,9-Diazadispiro[2.2.2.2]decane 2hcl](/img/structure/B13074205.png)
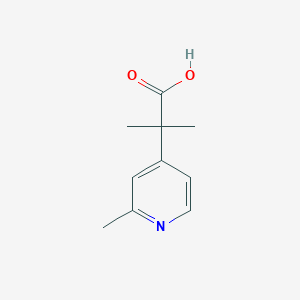
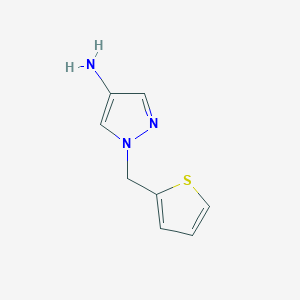
![(3S)-3-{[(benzyloxy)carbonyl]amino}-3-cyclobutylpropanoic acid](/img/structure/B13074230.png)
